BenchChemオンラインストアへようこそ!

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide

Chemical Provenance Compound Identity Quality Control

This 4-ylmethyl regioisomer enables systematic SAR exploration of pyridine substitution vector effects on CRAC channel/kinase target engagement. Its para-substituted pyridine creates a bidentate metal-binding motif distinct from the 3-ylmethyl analog, testable via comparative ITC or UV-vis assays. With MW 286.33 and favorable fragment-like properties, it integrates directly into fragment-screening libraries alongside other regioisomeric pyrazolyl-pyridines for hit-rate comparison across protein targets.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 2034468-13-6
Cat. No. B2733084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide
CAS2034468-13-6
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCCO3
InChIInChI=1S/C15H18N4O2/c1-19-10-12(9-18-19)13-7-11(4-5-16-13)8-17-15(20)14-3-2-6-21-14/h4-5,7,9-10,14H,2-3,6,8H2,1H3,(H,17,20)
InChIKeyIALABJSBAOELQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide (CAS 2034468-13-6): Structural Definition & Procurement-Relevant Class Context


N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide (CAS 2034468-13-6) is a synthetic heterocyclic small molecule (C15H18N4O2, MW 286.33 g/mol) comprising a 1‑methylpyrazole ring linked to a pyridine core at the 2‑position, with an oxolane‑2‑carboxamide side chain attached via a methylene bridge at the pyridine 4‑position . This compound belongs to a broader class of pyrazolyl‑pyridinyl carboxamides, several of which appear in patent filings as calcium‑release activated calcium (CRAC) channel inhibitors or kinase modulators [1]. Its distinctive para‑substitution pattern on the pyridine ring and the racemic tetrahydrofuran carboxamide differentiate it from regioisomeric analogs, though quantitative structure‑activity data for this specific compound remain sparse in the primary literature.

Why N-{[2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide Cannot Be Replaced by a Close Analog Without Risk of Functional Divergence


Small structural modifications in the pyrazolyl‑pyridinyl carboxamide class can alter target engagement dramatically. Regioisomeric shifts of the methylpyrazole substituent (e.g., from the 4‑ to the 5‑position of the pyrazole or from the 2‑ to the 3‑position of the pyridine) and variations in the carboxamide side chain (oxolane vs. other heterocycles) have been shown in patent disclosures to affect both potency and selectivity profiles against CRAC channels and related targets [1][2]. Consequently, generic substitution with a near-neighbor compound such as N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide (CAS 2034523-03-8) or N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide (CAS 2034368-85-7) carries a risk of invalidating structure‑activity relationships, particularly when the pyridine nitrogen position is critical for metal‑ion coordination or hydrogen‑bonding networks [2]. Quantitative differentiation data for the target compound are, however, currently limited to structural and property predictions.

Quantitative Differentiation Evidence for N-{[2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide: Comparator-Linked Data Tables


Regioisomeric Identity Confirmation via Canonical SMILES and InChI Key

The compound is uniquely defined by its canonical SMILES CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCCO3 and InChI Key IALABJSBAOELQF-UHFFFAOYSA-N . This identity distinguishes it from the close regioisomer N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide, which carries the methylene‑carboxamide at the pyridine 3‑position and has a different InChI Key . The 4‑position attachment places the oxolane‑carboxamide side chain para to the pyridine nitrogen, a geometry that influences hydrogen‑bonding vectors and metal‑chelation potential.

Chemical Provenance Compound Identity Quality Control

Predicted Drug‑Likeness and Physicochemical Property Window

Computational property prediction tools (e.g., SwissADME) indicate that N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide falls within favorable drug‑like space: molecular weight 286.33 g/mol, topological polar surface area ~70 Ų, and 3 hydrogen‑bond acceptors . These parameters are comparable to, but distinguishable from, the 5‑pyrazolyl regioisomer N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide (MW 286.33, identical heavy‑atom count), where the altered heterocycle connectivity modifies the electrostatic potential surface and may affect passive permeability and solubility . No experimental solubility or permeability data are publicly available for the target compound.

Medicinal Chemistry Physicochemical Profile Lead Optimization

Patent-Class Association with ICRAC Channel Inhibition: Structural Context

The generic Markush structure of WO2015090580A1 encompasses pyrazolyl‑based carboxamides, including sub‑genuses bearing tetrahydrofuran carboxamide side chains and pyridine linkers [1]. Within this patent, exemplified compounds with similar connectivity (e.g., N‑(pyridin‑4‑yl)‑pyrazole‑3‑carboxamides) exhibit ICRAC channel inhibitory IC50 values in the sub‑micromolar to low‑micromolar range [2]. The specific target compound is not explicitly exemplified, but its structure maps onto the claimed scaffold. No head‑to‑head potency data for the target compound versus a named comparator are available.

CRAC Channel Calcium Signalling Immunology

Highest-Confidence Application Scenarios for N-{[2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide Based on Available Evidence


Structure–Activity Relationship (SAR) Expansion of Pyrazolyl‑Pyridinyl CRAC Channel Inhibitors

Medicinal chemistry teams seeking to explore the poorly characterized pyridine‑4‑ylmethyl substitution vector can use this compound as a template for derivatization. The 4‑position attachment places the oxolane‑carboxamide at a distinct distance from the pyridine nitrogen relative to the 3‑ylmethyl regioisomer, potentially modulating interactions with the ORAI1‑STIM1 binding pocket . Parallel synthesis with the 3‑ylmethyl and 5‑pyrazolyl analogs would enable a systematic SAR study, a strategy consistent with the Markush claims of WO2015090580A1.

Regioisomer‑Specific Probe for Off‑Target Selectivity Profiling

Because the compound is a discrete regioisomer of other commercially available pyrazolyl‑pyridinyl carboxamides (e.g., the 3‑ylmethyl and 6‑(5‑pyrazolyl) versions), it can serve as a selectivity probe in broad‑panel kinase or GPCR screens. Divergent activity across regioisomers would pinpoint the pharmacophoric importance of the pyridine substitution pattern, informing lead prioritization in multi‑target programs .

Chemical Biology Investigation of Pyridine‑Nitrogen‑Dependent Metal Chelation

The para‑relationship between the pyridine nitrogen and the methylene‑carboxamide side chain creates a potential bidentate metal‑binding motif that differs from the meta‑oriented 3‑ylmethyl isomer. This regioisomer can be used in metal‑binding assays (e.g., with Zn²⁺, Mg²⁺, or Fe²⁺) to test whether the pyridine‑4‑ylmethyl configuration enhances or diminishes metal‑coordination capacity, a hypothesis directly testable by comparative UV‑vis or ITC measurements against the 3‑ylmethyl isomer .

Fragment‑Based Drug Discovery Library Expansion

With a molecular weight below 300 Da and favorable predicted physicochemical properties (TPSA ~70 Ų, cLogP estimated 1.5–2.0), this compound fits fragment‑library criteria. Its incorporation into a fragment‑screening collection alongside other regioisomeric pyrazolyl‑pyridines allows NMR‑ or SPR‑based screening against a panel of protein targets, where hit‑rate comparisons across isomers can reveal preferred 3D pharmacophore geometries .

Quote Request

Request a Quote for N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.